molecular formula C20H22O5 B142362 Tetrahydrodemethoxydiferuloylmethane CAS No. 149579-07-7

Tetrahydrodemethoxydiferuloylmethane

Cat. No. B142362
M. Wt: 342.4 g/mol
InChI Key: HJFYFYWETUVIHT-UHFFFAOYSA-N
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Description

Tetrahydrodemethoxydiferuloylmethane is one of three skin-calming and defending curcuminoids, derived from turmeric root . It is used in various skin care products due to its calming properties .


Synthesis Analysis

Tetrahydrodemethoxydiferuloylmethane can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular formula of Tetrahydrodemethoxydiferuloylmethane is C20H22O5 and it has a molecular weight of 342.391 . Its InChI Key is HJFYFYWETUVIHT-UHFFFAOYSA-N . For a detailed molecular structure analysis, tools like MolView and X-ray diffraction analysis can be used.


Physical And Chemical Properties Analysis

Tetrahydrodemethoxydiferuloylmethane has a LogP value of 2.52 . For a comprehensive analysis of its physical and chemical properties, principles of physicochemical material properties and analysis techniques can be applied .

Scientific Research Applications

Novel Calixarene Hemisphere Synthesis

Tetramethoxy[2.1.2.1]metacyclophane ([2.1.2.1]MCP) was synthesized via the pinacol coupling reaction of diphenylmethane dialdehyde. Unexpectedly, the treatment of [2.1.2.1]MCP resulted in the formation of two calixarene derivatives, showcasing the intriguing chemical properties and potential applications of these compounds in various scientific domains (Sawada et al., 2006).

Diethoxymethane in Organic Synthesis

Diethoxymethane (DEM) has emerged as a versatile solvent and reagent in organic synthesis due to its unique properties. It serves as a potential replacement for solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2), and it's advantageous as an ethoxymethylating agent and carbonylation substrate. DEM's applications highlight its potential for widespread use in organic synthesis (Boaz & Venepalli, 2001).

properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-3,6-8,11-12,21,24H,4-5,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFYFYWETUVIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164341
Record name Tetrahydrodemethoxydiferuloylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrodemethoxydiferuloylmethane

CAS RN

149579-07-7
Record name Tetrahydrodemethoxycurcumin
Source CAS Common Chemistry
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Record name Tetrahydrodemethoxydiferuloylmethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrodemethoxydiferuloylmethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Heptanedione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)
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Record name TETRAHYDRODEMETHOXYDIFERULOYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D8X9U00T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Majeed, L Prakash - SPC. Soap, perfumery and cosmetics, 2006 - sabinsa.ca
The need to control microbial activity is inherent in two major facets of personal care. The first area is that of antimicrobial care where the product helps to retard the growth of topical …
Number of citations: 3 sabinsa.ca
T Akter, M Chakma, AY Tanzina, MH Rumi, MSS Shimu… - 2021 - researchgate.net
Typhoid fever caused by the bacteria Salmonella typhi gained resistance through multidrugresistant S. typhi strains. One of the reasons behind p-lactam antibiotic resistance is-…
Number of citations: 2 www.researchgate.net
T Akter, M Chakma, AY Tanzina, MH Rumi… - …, 2021 - mdpi.com
Typhoid fever caused by the bacteria Salmonella typhi gained resistance through multidrug-resistant S. typhi strains. One of the reasons behind β-lactam antibiotic resistance is -…
Number of citations: 2 www.mdpi.com
AA Cream, EG Factor, BICS alicylic Wash, CB Cream… - skinactives.websitetoolbox.com
To make the tightening version of our eye cream at home, mix a small amount of pullulan slowly, up to a quarter teaspoon into half an ounce of our Bright-I Cream. Add four or five drops …
Number of citations: 2 skinactives.websitetoolbox.com
H Sivak - hannahsivak.com
You scratch the itch, the broken cells have released histamine and amplified the itch. Now the skin is scratched, red and swollen, and even broken. And, worse, it still itches. What to do? …
Number of citations: 0 hannahsivak.com

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